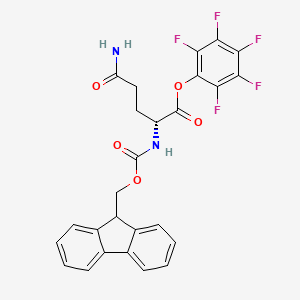

Fmoc-d-gln-opfp

Descripción general

Descripción

Fmoc-d-gln-opfp, also known as N-alpha-Fmoc-D-glutamine pentafluorophenyl ester, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (OPfp) ester, which facilitate the coupling of amino acids during peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-d-gln-opfp is synthesized by reacting Fmoc-D-glutamine with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions . The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-d-gln-opfp undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and pentafluorophenol (Pfp) are commonly used in the synthesis of this compound.

Deprotection Reagents: Piperidine is the preferred reagent for removing the Fmoc group.

Major Products Formed

The primary product formed from the reactions involving this compound is the desired peptide or peptide intermediate, depending on the specific sequence and conditions used in the synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-glutamine-OPFP is primarily utilized in solid-phase peptide synthesis, a widely adopted method for constructing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. The efficiency of this method has led to its preference over older techniques, such as the Boc (tert-butyloxycarbonyl) method, due to its compatibility with a broader range of functional groups and ease of automation .

Table 1: Comparison of Peptide Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Fmoc SPPS | - Mild deprotection conditions - High yield - Automation-friendly | - Hydrophobicity can limit solubility |

| Boc SPPS | - Established method - Good for certain peptides | - Harsh deprotection conditions - Less compatible with sensitive groups |

Drug Development

Peptide-based Therapeutics

Fmoc-D-glutamine-OPFP plays a crucial role in the development of peptide-based drugs. Its incorporation into therapeutic peptides enhances their stability and bioavailability. This is particularly important for drugs targeting specific biological pathways or diseases, where peptide structure and function are critical for efficacy .

Case Study: Anticancer Peptides

Recent studies have demonstrated the effectiveness of Fmoc-D-glutamine-OPFP in synthesizing anticancer peptides that target tumor cells selectively. These peptides have shown promise in preclinical trials, indicating potential for clinical application in cancer therapy .

Bioconjugation

Targeted Drug Delivery Systems

The compound is also utilized in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules such as antibodies or nanoparticles. This capability is essential for developing targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects .

Neuroscience Research

Study of Neuropeptides

In neuroscience, Fmoc-D-glutamine-OPFP is valuable for studying neuropeptides and their signaling pathways. Its use in synthesizing neuropeptides has contributed to advancements in understanding brain functions, including pain modulation and stress response mechanisms .

Protein Engineering

Modification of Proteins

The compound aids in protein engineering applications by allowing researchers to modify proteins for improved functionality or new properties. This is particularly relevant in biotechnology, where engineered proteins can lead to innovations in diagnostics and therapeutics .

Mecanismo De Acción

The mechanism of action of Fmoc-d-gln-opfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, facilitating the coupling of amino acids. The Fmoc group serves as a temporary protecting group for the amino terminus, preventing unwanted side reactions during peptide synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gln(Trt)-OPfp: Another derivative of glutamine with a trityl protecting group instead of the Fmoc group.

Fmoc-Gly-OPfp: A glycine derivative with similar protecting and ester groups.

Fmoc-Glu(OtBu)-OPfp: A glutamic acid derivative with a tert-butyl protecting group.

Uniqueness

Fmoc-d-gln-opfp is unique due to its specific combination of the Fmoc protecting group and the pentafluorophenyl ester. This combination provides a balance of stability and reactivity, making it highly suitable for peptide synthesis. The use of D-glutamine also imparts specific stereochemical properties to the synthesized peptides .

Actividad Biológica

Fmoc-D-Gln-OPfp, a derivative of D-glutamine, is an important compound in peptide synthesis and drug discovery. Its unique properties stem from the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the OPfp (pentafluorophenyl) ester, which enhance its utility in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its applications, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₈H₁₈F₅N₃O₄

- Molecular Weight : Approximately 610.70 g/mol

- Structure : Contains Fmoc and OPfp groups which provide stability and reactivity during peptide synthesis.

Applications in Peptide Synthesis

This compound is primarily used in:

- Solid-phase peptide synthesis (SPPS) : Facilitates the efficient construction of peptides with specific sequences and functionalities.

- Drug discovery : Serves as a building block for synthesizing bioactive peptides that can interact with biological targets.

1. Peptide Synthesis Efficiency

Studies have shown that using this compound in SPPS leads to higher purity and yield of synthesized peptides compared to other derivatives. This is attributed to its high solubility in organic solvents and reduced side reactions during coupling reactions .

2. Case Studies

Several case studies highlight the effectiveness of this compound in synthesizing bioactive peptides:

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Amino Acids : The D-glutamine residue is protected using the Fmoc group.

- Formation of OPfp Ester : The coupling of D-glutamine with pentafluorophenyl ester enhances reactivity.

- Solid-phase Coupling : The protected amino acid is coupled to a resin for peptide assembly.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692812 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200622-33-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.